molecular formula C15H19N3O4S B6749832 Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate

Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate

Cat. No.: B6749832
M. Wt: 337.4 g/mol
InChI Key: PJBXTMODFDLXTD-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the imidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its use in the development of advanced materials such as polymers and nanomaterials.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(phenylsulfonylamino)ethyl]imidazole-4-carboxylate
  • Ethyl 1-[2-(4-chlorophenylsulfonylamino)ethyl]imidazole-4-carboxylate
  • Ethyl 1-[2-(4-methoxyphenylsulfonylamino)ethyl]imidazole-4-carboxylate

Uniqueness

Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s selectivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-22-15(19)14-10-18(11-16-14)9-8-17-23(20,21)13-6-4-12(2)5-7-13/h4-7,10-11,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXTMODFDLXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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